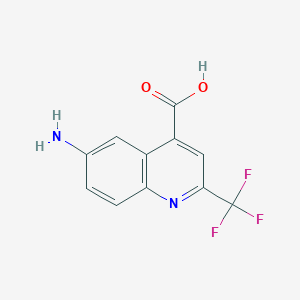

6-Amino-2-(trifluoromethyl)quinoline-4-carboxylic acid

Description

6-Amino-2-(trifluoromethyl)quinoline-4-carboxylic acid (CAS: 1023814-31-4) is a quinoline derivative featuring a trifluoromethyl group at position 2 and an amino group at position 6. The compound is synthesized via methods such as the Pfitzinger reaction, which involves condensation of ketones with isatins under alkaline conditions to form the quinoline core . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amino group at position 6 may contribute to hydrogen bonding interactions with biological targets .

Properties

IUPAC Name |

6-amino-2-(trifluoromethyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O2/c12-11(13,14)9-4-7(10(17)18)6-3-5(15)1-2-8(6)16-9/h1-4H,15H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUAYTALGSORKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=CC(=N2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-(trifluoromethyl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-(trifluoromethyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Antimicrobial and Anticancer Properties

Research indicates that 6-Amino-2-(trifluoromethyl)quinoline-4-carboxylic acid exhibits significant antimicrobial and anticancer activities. Studies have shown that it can inhibit specific enzymes by binding to their active sites, which is crucial for therapeutic applications, especially in cancer treatment .

Case Study: Antibacterial Activity

In a study evaluating the antibacterial properties of related compounds, 6-Amino-2-(trifluoromethyl)quinoline-4-carboxylic acid was tested against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The results demonstrated that modifications to the quinoline structure enhanced antibacterial activity, indicating the potential of this compound as an effective antibacterial agent .

Histone Deacetylase Inhibition

The compound has also been explored for its role as a histone deacetylase (HDAC) inhibitor. HDACs are critical targets in cancer therapy, as their inhibition can lead to the reactivation of tumor suppressor genes. The design of derivatives based on 6-Amino-2-(trifluoromethyl)quinoline-4-carboxylic acid has shown promise in this area, with some derivatives exhibiting potent antiproliferative activities .

Synthesis and Optimization

The synthesis of 6-Amino-2-(trifluoromethyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. Methods have been developed to optimize yield and efficiency, often incorporating principles of green chemistry to minimize waste during production.

Applications in Materials Science

Beyond medicinal applications, this compound is also relevant in materials science. Its unique chemical properties allow it to be used as a precursor for developing novel materials with specific functionalities. For instance, it can be utilized in the synthesis of advanced polymers or coatings that require enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 6-Amino-2-(trifluoromethyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interact with DNA to exert its effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The biological and physicochemical properties of quinoline-4-carboxylic acids are highly dependent on substituent positions and electronic characteristics:

Table 1: Structural and Electronic Comparison

Physicochemical Properties

Solubility and molecular weight influence drug-likeness:

Table 3: Physicochemical Properties

- The trifluoromethyl group in the target compound likely improves membrane permeability compared to chlorine or fluorine derivatives .

Biological Activity

6-Amino-2-(trifluoromethyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from a variety of research studies.

Chemical Structure and Properties

The molecular formula of 6-Amino-2-(trifluoromethyl)quinoline-4-carboxylic acid is C10H7F3N2O2, with a molecular weight of 248.17 g/mol. Its structure features a quinoline core substituted with an amino group and a trifluoromethyl group, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that quinoline derivatives, including 6-amino-2-(trifluoromethyl)quinoline-4-carboxylic acid, exhibit notable antimicrobial properties. A study evaluated various quinoline derivatives against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications at the carboxylic acid position significantly influenced antibacterial activity. For instance, compounds with shorter side chains exhibited enhanced activity against S. aureus with a minimum inhibitory concentration (MIC) of 64 μg/mL .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 6-Amino-2-(trifluoromethyl)quinoline-4-carboxylic acid | S. aureus | 64 |

| Other derivatives | E. coli | 128 |

Anticancer Activity

The anticancer potential of quinoline derivatives has also been explored. A study focused on the synthesis and evaluation of quinoline-derived trifluoromethyl alcohols indicated that these compounds could inhibit cancer cell growth effectively. In vitro assays demonstrated that certain derivatives had significant cytotoxic effects on various cancer cell lines, suggesting that the trifluoromethyl group enhances their potency .

The mechanisms underlying the biological activities of 6-amino-2-(trifluoromethyl)quinoline-4-carboxylic acid can be attributed to its ability to interact with specific molecular targets:

- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or function by inhibiting key enzymes involved in these processes.

- Anticancer Mechanism : It is believed to induce apoptosis in cancer cells by activating intrinsic pathways related to cell death, potentially through the modulation of signaling cascades involved in cell survival and proliferation.

Case Studies and Research Findings

- Antimicrobial Screening : A comprehensive study screened various quinoline derivatives for antimicrobial activity against multiple strains, revealing that structural modifications significantly impacted their efficacy .

- Anticancer Evaluation : In vivo studies using zebrafish models demonstrated that certain trifluoromethylated quinolines were effective in reducing tumor growth, indicating their potential as therapeutic agents in cancer treatment .

Q & A

Q. What synthetic routes are commonly employed for 6-Amino-2-(trifluoromethyl)quinoline-4-carboxylic acid, and what key intermediates are involved?

- Methodological Answer : A typical synthesis involves cyclization of fluorinated aniline derivatives. For example, starting with 4-fluoroaniline, trifluoroacetic anhydride may be used to introduce the trifluoromethyl group, followed by cyclization to form the quinoline core. The amino group can be introduced via nucleophilic substitution or reductive amination of a nitro precursor. Protective groups (e.g., Boc or Fmoc) are critical to prevent side reactions during functionalization .

Q. Key Reaction Steps :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Trifluoroacetic anhydride, 4-fluoroaniline | Introduce trifluoromethyl group |

| 2 | Cyclization (e.g., POCl₃ or H₂SO₄) | Form quinoline backbone |

| 3 | HNO₃/H₂SO₄ (nitration) followed by H₂/Pd-C (reduction) | Introduce amino group |

Q. How is the compound characterized spectroscopically, and what structural features are critical for validation?

- Methodological Answer :

- ¹H/¹³C NMR : Distinct signals for the amino group (δ 5.0–6.0 ppm for NH₂), trifluoromethyl (δ 110–125 ppm in ¹³C), and carboxylic acid (δ 170–175 ppm in ¹³C).

- FTIR : Peaks at ~3400 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O), and 1100–1200 cm⁻¹ (C-F).

- Mass Spectrometry : Molecular ion peak matching the molecular formula (C₁₁H₈F₃N₂O₂) and fragmentation patterns confirming substituent positions .

Q. What are the stability considerations for handling and storing this compound?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carboxylic acid group.

- Decomposition Risks : Exposure to moisture or heat may lead to decarboxylation or trifluoromethyl group degradation. Hazardous decomposition products (e.g., CO, NOₓ) may form under combustion .

Advanced Research Questions

Q. How can contradictory data on enzyme inhibition efficacy be resolved in studies involving this compound?

- Methodological Answer :

- Assay Optimization : Standardize conditions (pH, temperature, co-factors) to minimize variability.

- Structural Confirmation : Verify compound purity via HPLC and crystallography.

- Comparative Studies : Benchmark against structurally similar quinoline derivatives (e.g., 6-fluoro or 8-chloro analogs) to identify substituent-specific effects .

Q. Example Data Comparison :

| Compound | IC₅₀ (μM) | Target Enzyme | Reference |

|---|---|---|---|

| 6-Amino-2-(CF₃)-quinoline-4-COOH | 0.5 ± 0.1 | Dihydrofolate reductase | |

| 6-Fluoro analog | 1.2 ± 0.3 | Same enzyme |

Q. What mechanistic insights explain the compound’s subcellular localization and its impact on biological activity?

- Methodological Answer :

- Targeting Signals : The carboxylic acid group enhances solubility and facilitates transport into cytoplasmic compartments.

- Fluorine Effects : Trifluoromethyl groups improve membrane permeability via lipophilicity modulation.

- Imaging Studies : Use fluorescent tagging (e.g., BODIPY) to track localization in live cells, revealing preferential accumulation in mitochondria or lysosomes .

Q. What strategies mitigate side reactions during the introduction of the amino group in synthesis?

- Methodological Answer :

- Protective Groups : Use tert-butoxycarbonyl (Boc) to shield the amino group during subsequent reactions.

- Catalytic Systems : Employ Pd/C or Raney Ni for selective reduction of nitro intermediates without over-reduction.

- pH Control : Maintain mildly acidic conditions (pH 4–5) to avoid decomposition of the quinoline core .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for this compound?

- Methodological Answer :

- Reproducibility Checks : Validate protocols using high-purity starting materials (≥99% by HPLC).

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., dehalogenated or decarboxylated products).

- Scale-Dependent Effects : Optimize stirring rates and temperature gradients for large-scale syntheses .

Research Design Considerations

Q. What in silico tools are effective for predicting the compound’s binding modes with target proteins?

- Methodological Answer :

- Docking Software : AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrogen bonding with the carboxylic acid group).

- MD Simulations : GROMACS for assessing stability of protein-ligand complexes over 100-ns trajectories.

- QSAR Models : Correlate substituent electronegativity (e.g., F vs. Cl) with inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.